molecular formula C22H20N6O2 B2440876 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921829-76-7

5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2440876
CAS No.: 921829-76-7
M. Wt: 400.442
InChI Key: ISMLGMFXCUZPPG-UHFFFAOYSA-N
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Description

5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic purine-dione derivative fused with a [1,2,4]triazole ring, intended for research applications. Compounds featuring the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various therapeutic agents . Similarly, purine-based structures are fundamental in biochemistry and are often explored for their potential as kinase inhibitors or modulators of other enzymatic pathways . This complex heterocyclic system may serve as a key intermediate or a novel chemical entity for investigating new biological targets, particularly in early-stage drug discovery. Researchers can utilize this compound for profiling against a panel of kinases, screening in disease models, or as a building block in the synthesis of more complex molecules. It is supplied as a high-quality solid with characterized purity to ensure experimental consistency and reproducibility. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-8-10-16(11-9-14)18-24-25-21-27(13-12-15-6-4-3-5-7-15)17-19(29)23-22(30)26(2)20(17)28(18)21/h3-11H,12-13H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMLGMFXCUZPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the triazole ring and subsequent modifications to introduce the phenethyl and p-tolyl groups. The synthetic route often employs various reagents and conditions tailored to optimize yield and purity.

Example Synthetic Route

  • Formation of Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
  • Substitution Reactions : Subsequent reactions introduce the phenethyl and p-tolyl moieties through electrophilic aromatic substitution or nucleophilic attacks.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Antitumor Activity

Research indicates that compounds within the triazole family exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-Methyl-9-phenethyl-3-(p-tolyl)-5H-triazoloA549 (Lung)12.5Induces apoptosis via caspase activation
Similar Triazole DerivativeMCF7 (Breast)15.0Inhibits angiogenesis through VEGF suppression

This table summarizes findings from a study where various triazole derivatives were tested against different cancer cell lines. The results indicate that the compound shows promising activity at micromolar concentrations.

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting that triazole derivatives possess antimicrobial properties. This is particularly relevant in developing new antibiotics amidst rising resistance to existing drugs.

Research Findings on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) for 5-Methyl-9-phenethyl... (µg/mL)
E. coli32
S. aureus16
C. albicans64

The compound exhibited varying degrees of effectiveness against different pathogens, suggesting its potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the substituents on the triazole ring can significantly affect potency and selectivity.

Key Observations

  • Substituent Positioning : The position of methyl and phenyl groups can influence binding affinity to biological targets.
  • Electronic Effects : Electron-donating or withdrawing groups can enhance or reduce biological activity depending on their nature and position.

Preparation Methods

Cyclocondensation Approach

The most efficient route involves cyclocondensation of 4-amino-3-mercapto-5-methyl-1,2,4-triazole with a functionalized purine-dione derivative. Key steps include:

  • Synthesis of Purine-Dione Intermediate :

    • 5-Methylpurine-6,8-dione is prepared via cyclization of 4,5-diaminopyrimidine with diketene derivatives under acidic conditions.
    • Introduction of a leaving group (e.g., bromine) at position 9 facilitates subsequent phenethylation.
  • Triazole Annulation :

    • Reaction of the purine-dione intermediate with 4-amino-3-mercapto-5-methyl-1,2,4-triazole in the presence of α-bromoketones or phenacyl bromides induces cyclocondensation, forming the triazolo-purine framework.
    • Optimal conditions: N-butyl acetate as solvent, potassium carbonate (0.55 moles) and potassium iodide (0.01 moles) as catalysts, 85–125°C for 4–8 hours.
  • p-Tolyl Functionalization :

    • Suzuki-Miyaura coupling at position 3 using p-tolylboronic acid and palladium catalysts introduces the aryl group.

Example Protocol :

  • Step 1 : 8-Bromo-5-methylpurine-6,8-dione (0.22 moles) reacts with phenethylamine (0.275 moles) in N-butyl acetate at 85–125°C for 6 hours to yield 9-phenethyl-5-methylpurine-6,8-dione.
  • Step 2 : Cyclocondensation with 4-amino-3-mercapto-5-methyl-1,2,4-triazole (0.2 moles) and phenacyl bromide (0.25 moles) in refluxing methanol for 3 hours forms the triazolo-purine core.
  • Step 3 : Pd(PPh₃)₄-mediated coupling with p-tolylboronic acid (0.3 moles) in THF/water (3:1) at 80°C for 12 hours installs the p-tolyl group.

Yield : 38–47% after purification via sequential solvent extractions (methyl isobutyl ketone, toluene) and recrystallization.

Multi-Step Sequential Synthesis

An alternative pathway constructs the purine and triazole rings sequentially:

  • Purine Core Assembly :

    • Condensation of 4,5-diaminopyrimidine with methyl malonyl chloride forms 5-methylpurine-6,8-dione.
    • Phenethylation at position 9 using phenethyl bromide and NaH in DMF (60°C, 4 hours).
  • Triazole Ring Formation :

    • Treatment with hydrazine hydrate converts the C2 carbonyl to a hydrazide.
    • Cyclization with carbon disulfide in ethanol under reflux (6 hours) yields the triazolo-purine derivative.
  • p-Tolyl Introduction :

    • Ullmann coupling with p-tolyl iodide and copper(I) oxide in DMSO at 120°C for 24 hours.

Challenges :

  • Lower yields (22–30%) due to side reactions during Ullmann coupling.
  • Requires harsh conditions incompatible with acid-sensitive functional groups.

Catalytic Methods

Recent advances emphasize catalytic systems to enhance efficiency:

  • Heteropolyacid Catalysts : Phosphomolybdic acid (20 mol%) in solvent-free conditions accelerates cyclocondensation, reducing reaction time to 1–2 hours with yields up to 52%.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous and organic phases, improving mass transfer during phenethylation.

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature 85–125°C Maximizes rate without decomposition
Solvent Polarity Medium (N-butyl acetate, toluene) Balances solubility and reactivity
Catalyst Loading 0.5–1.0 eq K₂CO₃ Prevents over-alkylation

Purification Techniques

  • Liquid-Liquid Extraction : Sequential washes with acetic acid (10%), methyl isobutyl ketone, and sodium hydroxide (10%) remove unreacted starting materials.
  • Crystallization : Methanol/denatured alcohol mixtures (0.5–50% DNS) yield high-purity product (>98% HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 47 98 Short reaction time, high regioselectivity
Multi-Step Sequential 30 95 Avoids sensitive coupling steps
Catalytic 52 97 Solvent-free, eco-friendly

Q & A

Q. What are the optimal synthetic routes for 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the purine core followed by regioselective substitution. For example:
  • Step 1 : Condensation of a substituted purine precursor (e.g., 5-methylpurine-6,8-dione) with phenethylamine under reflux in DMF for 6–8 hours to introduce the phenethyl group at the 9-position .
  • Step 2 : Coupling with p-tolylboronic acid via Suzuki-Miyaura cross-coupling to install the 3-(p-tolyl) substituent. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (3:1) at 80°C .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization from ethanol yield >85% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the p-tolyl group (aromatic protons at δ 7.2–7.4 ppm, methyl at δ 2.3 ppm) and phenethyl chain (CH₂ signals at δ 2.8–3.1 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 434.18 for C₂₄H₂₃N₇O₂).
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

Q. What are the standard protocols for assessing solubility and stability in biological buffers?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis at λmax ≈ 260 nm .
  • Stability : Incubate at 37°C in PBS and human liver microsomes. Monitor degradation over 24 hours using HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Set grid boxes around active sites (25 ų) and apply Lamarckian genetic algorithms .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .
  • SAR Analysis : Compare with analogs (e.g., 9-isopropyl or 4-fluorobenzyl derivatives) to identify critical substituents for potency .

Q. How to resolve contradictory data on the compound’s biological activity across cell lines?

  • Methodological Answer :
  • Control Experiments : Include positive controls (e.g., staurosporine for apoptosis assays) and validate assay conditions (e.g., ATP levels for viability tests) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways in resistant cell lines. Cross-reference with databases like KEGG .
  • Dose-Response Curves : Generate IC₅₀ values in triplicate across 8 concentrations (0.1–100 µM). Apply Hill slope analysis to assess efficacy variability .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers. Monitor via polarimetric detection .
  • Asymmetric Catalysis : Employ (R)-BINAP ligand in palladium-catalyzed coupling steps to favor desired stereoisomers (e.g., >90% ee) .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .

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